4-Ethyl-5-phenylthiophene-2-carboxylic acid
Description
4-Ethyl-5-phenylthiophene-2-carboxylic acid (hypothetical structure inferred from analogs) is a thiophene-based carboxylic acid derivative. The thiophene ring serves as a core scaffold, with substituents at positions 4 (ethyl) and 5 (phenyl) influencing its physicochemical and biological properties. Thiophene derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and synthetic versatility .
Properties
IUPAC Name |
4-ethyl-5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-9-8-11(13(14)15)16-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTPOYHSXHUJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-phenylthiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl phenylacetate with sulfur and a dehydrating agent, such as phosphorus pentoxide, to form the thiophene ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-Ethyl-5-phenylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-ethyl-5-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent effects are summarized below:
Substituent Effects:
- Phenyl (Position 5) : Introduces aromaticity and lipophilicity, favoring interactions with hydrophobic biological targets .
- Fluorine (Position 5) : Electron-withdrawing effect alters electronic density, influencing reactivity in cross-coupling reactions .
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., thiophene-2-carboxylic acid) are polar and water-soluble, whereas esters (e.g., ethyl 5-(4-methylphenyl)thiophene-2-carboxylate) exhibit lower solubility due to reduced polarity .
- Crystal Structure: Analogous compounds like ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (monoclinic, space group P2₁/c) demonstrate planar thiophene rings stabilized by hydrogen bonding (2.554 Å), a feature critical for solid-state stability .
Biological Activity
4-Ethyl-5-phenylthiophene-2-carboxylic acid is a thiophene derivative that has attracted attention due to its potential biological activities. This compound features a unique structure characterized by an ethyl group and a phenyl group attached to a thiophene ring, which may confer specific pharmacological properties. The molecular weight of this compound is approximately 232.30 g/mol, and it exists as a solid at room temperature. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural uniqueness of this compound enhances its solubility and reactivity compared to simpler thiophene derivatives. The compound can be synthesized through various pathways, which allow for modifications that may enhance its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary findings suggest several potential pharmacological properties:
- Antimicrobial Activity : Similar thiophene derivatives have demonstrated antimicrobial effects, potentially through mechanisms involving the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The exact mode of action for this compound remains to be fully elucidated.
- Anti-inflammatory Properties : Compounds containing thiophene rings are often associated with anti-inflammatory activities. This property could be significant in developing therapeutics for inflammatory diseases.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors in biological systems, although comprehensive studies are required to confirm these interactions definitively.
The mechanisms through which this compound exerts its biological effects are hypothesized based on studies of similar compounds:
- Inhibition of Enzymatic Activity : It is likely that this compound inhibits key enzymes involved in microbial metabolism.
- Disruption of Cellular Integrity : The compound may compromise the integrity of microbial cell walls, leading to cell lysis.
- Interference with Biochemical Pathways : Similar compounds have shown the ability to disrupt essential cellular processes such as protein synthesis and DNA replication, which could also apply to this compound.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Ethyl-5-propylthiophene-2-carboxylic acid | C₁₀H₁₄O₂S | Similar structure with a propyl group |
| 4-Methylthiophenecarboxylic acid | C₉H₈O₂S | Contains a methyl group instead of ethyl |
| 5-(Phenylethynyl)thiophene | C₁₄H₁₂S | Features an ethynyl group on the thiophene |
These comparisons highlight how structural variations can influence biological activity and pharmacological properties.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-ethyl-5-phenylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?
Methodology:
- Step 1: Use a multi-step synthesis approach, starting with functionalization of the thiophene core. For example, alkylation at the 4-position with ethyl groups and phenyl substitution at the 5-position can be achieved via Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability .
- Step 2: Carboxylic acid introduction at the 2-position typically involves hydrolysis of a nitrile or ester intermediate. Ethyl esters (e.g., ethyl thiophene-2-carboxylate derivatives) are common precursors, which can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
- Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters (temperature, catalyst loading) to improve yield. For phenyl group installation, ensure dry conditions and inert atmosphere to avoid side reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodology:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions. For example, the ethyl group at C4 should show a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm), while the phenyl group at C5 will display aromatic protons (δ ~7.2–7.5 ppm) .
- Infrared Spectroscopy (IR): Confirm the carboxylic acid moiety via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm. Compare retention times against known standards .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodology:
- Storage: Store in a tightly sealed container at –20°C under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption. Avoid exposure to light, as thiophene derivatives may undergo photodegradation .
- Incompatibilities: Strong oxidizing agents (e.g., HNO₃) and bases (e.g., NaOH) can degrade the carboxylic acid group. Conduct stability tests via accelerated aging (40°C/75% relative humidity for 1 month) and monitor degradation by HPLC .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodology:
- Step 1: Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., nucleophilic C3 or electrophilic C2). Software like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO) .
- Step 2: Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or enzymes). Focus on substituent effects: bulkier groups (e.g., cyclohexyl) may improve binding affinity, while electron-withdrawing groups (e.g., NO₂) modulate reactivity .
- Validation: Synthesize top-ranked derivatives and compare predicted vs. experimental IC₅₀ values in bioassays .
Q. How should researchers address contradictory data in catalytic applications of this compound?
Methodology:
- Case Study: If one study reports high catalytic efficiency in cross-coupling reactions, while another observes low activity:
- Variable Analysis: Compare reaction conditions (catalyst loading, solvent polarity, temperature). Polar aprotic solvents (DMF) may enhance solubility but deactivate catalysts via coordination .
- Characterization: Use X-ray photoelectron spectroscopy (XPS) or TEM to check for catalyst poisoning (e.g., sulfur adsorption on metal surfaces) .
- Control Experiments: Test the compound’s stability under reaction conditions (e.g., heating in DMF) to rule out decomposition .
Q. What strategies are effective in evaluating the environmental impact and biodegradability of this compound?
Methodology:
- Biodegradation Assays: Use OECD 301D (closed bottle test) to measure biological oxygen demand (BOD) over 28 days. Thiophene rings are typically resistant to microbial degradation, so expect low BOD (<20%) .
- Ecotoxicology: Perform acute toxicity tests on Daphnia magna (EC₅₀) and algae (growth inhibition). Compare results to structurally similar compounds (e.g., 5-methylthiophene-2-carboxylic acid) to infer SAR trends .
- Partitioning Studies: Measure logP (octanol-water) to assess bioaccumulation potential. A logP >3.5 indicates high lipophilicity and potential for biomagnification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
